"1-Bromo-4-(bromomethyl)-2-methylbenzene" CAS number
"1-Bromo-4-(bromomethyl)-2-methylbenzene" CAS number
An In-Depth Technical Guide to 1-Bromo-4-(bromomethyl)-2-methylbenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-4-(bromomethyl)-2-methylbenzene, a bifunctional aromatic compound with significant utility in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data and field-proven insights.
Core Identity and Physicochemical Properties
1-Bromo-4-(bromomethyl)-2-methylbenzene (CAS Number: 27561-51-9 ) is a substituted toluene derivative featuring two bromine atoms with distinct chemical reactivities.[1][2] The presence of a highly reactive benzylic bromide and a less reactive aryl bromide on the same scaffold makes it a strategic building block for the sequential introduction of different functionalities. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27561-51-9 | [1][3] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Physical Form | Solid or liquid | |
| Melting Point | 26-27 °C | [3][4] |
| Boiling Point | 275.4 °C (at 760 mmHg) | [4] |
| InChI Key | CWOKZNRRLJXSAA-UHFFFAOYSA-N | [1] |
Synthesis Protocol and Mechanistic Considerations
The most common and efficient synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene involves the bromination of the corresponding alcohol, (4-Bromo-3-methylphenyl)methanol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a preferred method due to its high yield and mild reaction conditions.[3][4]
Causality in Experimental Design:
-
Solvent Choice: Anhydrous dichloromethane (CH₂Cl₂) is used as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. Its low boiling point simplifies removal during work-up.
-
Temperature Control: The reaction is initiated at 0°C by portion-wise addition of PPh₃. This is a critical step to control the initial exotherm of the reaction as the highly reactive phosphorus ylide is formed, preventing potential side reactions.
-
Reagent Stoichiometry: A slight excess of PPh₃ and CBr₄ ensures the complete conversion of the starting alcohol, driving the reaction to completion.
-
Work-up and Purification: The reaction is quenched with water. The triphenylphosphine oxide byproduct, which is sparingly soluble in non-polar solvents, can be largely removed by filtration after concentration and trituration with a solvent like ether.[4] Final purification via column chromatography is essential to remove residual phosphine oxide and other impurities, yielding the product with high purity.
Detailed Experimental Protocol: Synthesis via Appel Reaction
-
Dissolve (4-Bromo-3-methylphenyl)methanol (1 equivalent, e.g., 14.4 g, 71.6 mmol) in anhydrous CH₂Cl₂ (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Add carbon tetrabromide (1.1 equivalents, e.g., 26.1 g, 79.0 mmol) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add triphenylphosphine (1.1 equivalents, e.g., 20.7 g, 79.0 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford 1-Bromo-4-(bromomethyl)-2-methylbenzene as a yellow oil or low-melting solid.[4]
Self-Validating System:
The success of this protocol is validated at multiple stages. TLC monitoring provides real-time confirmation of the conversion of the starting material. Post-purification, the structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR spectroscopy, which should match reported spectral data (¹H NMR (400 MHz, CDCl₃) δ 7.94-7.92 (d, 1H), 7.70 (s, 1H), 7.53-7.51 (d, 1H), 4.86 (s, 2H), 2.83 (s, 3H)).[3][4]
Caption: Workflow for the synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene.
Reactivity Profile and Applications in Drug Discovery
The synthetic value of 1-Bromo-4-(bromomethyl)-2-methylbenzene stems from the orthogonal reactivity of its two C-Br bonds.
-
Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is the primary route for introducing molecular diversity.
-
Aryl Bromide (Ar-Br): This bond is relatively inert to nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex biaryl systems or introducing new functional groups.[5]
This differential reactivity allows for a programmed, stepwise functionalization. A typical strategy involves first performing a nucleophilic substitution at the more reactive benzylic position under mild conditions, followed by a more robust cross-coupling reaction at the aryl position. This strategic approach is invaluable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7][8]
Caption: Diagram of sequential functionalization strategy.
Safety, Handling, and Storage
1-Bromo-4-(bromomethyl)-2-methylbenzene is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified as corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage".[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[10][11][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., Argon) at 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[11][12]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
References
- 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9. Sigma-Aldrich.
- 1-Bromo-4-(bromomethyl)-2-methylbenzene 27561-51-9 wiki. Guidechem.
- 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9. Echemi.
- 1-Bromo-4-(bromomethyl)-2-methylbenzene. ChemicalBook.
- 1-Bromo-4-(bromomethyl)-2-methylbenzene. AbacipharmTech.
- A Technical Guide to 1-Bromo-2-(bromomethyl)
- 1-Bromo-4-(bromomethyl)
- 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018. PubChem.
- SAFETY D
- SAFETY D
- SAFETY D
- 1-Bromo-4-(bromomethyl)-2-methylbenzene synthesis. ChemicalBook.
- An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)
- 1-bromo-4-(bromomethyl)benzene. ChemSynthesis.
- 1-bromo-4-(bromomethyl)benzene | CAS 589-15-1. Veeprho.
- The Role of Bromo-OTBN in Pharma. PYG Lifesciences.
- 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innov
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromo-4-(bromomethyl)-2-methylbenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 1-Bromo-4-(bromomethyl)-2-methylbenzene CAS#: 27561-51-9 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 9. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
